benzyl 3-bromopiperidine-1-carboxylate
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Overview
Description
benzyl 3-bromopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of a bromine atom at the third position of the piperidine ring, a carboxylic acid group at the first position, and a benzyl ester group attached to the carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-bromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives followed by esterification. One common method involves the bromination of piperidine-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 3-bromo-piperidine-1-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired benzyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-bromopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-azido-piperidine-1-carboxylic acid benzyl ester or 3-thio-piperidine-1-carboxylic acid benzyl ester.
Reduction: Formation of 3-bromo-piperidine-1-carbinol.
Oxidation: Formation of 3-bromo-piperidin-2-one.
Scientific Research Applications
benzyl 3-bromopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological disorders due to the piperidine moiety’s known biological activity.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, particularly in the context of cholinesterase inhibitors.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 3-bromopiperidine-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. For example, the benzyl ester group can enhance lipophilicity, facilitating membrane permeability and increasing the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-piperidine-1-carboxylic acid benzyl ester
- 3-Fluoro-piperidine-1-carboxylic acid benzyl ester
- 3-Iodo-piperidine-1-carboxylic acid benzyl ester
Uniqueness
benzyl 3-bromopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Bromine’s size and reactivity can influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 3-bromopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKTKWPZJHKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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